1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ethyl group attached to the nitrogen atom The triazole ring is substituted with a carbaldehyde group at the fourth position
Preparation Methods
The synthesis of 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted triazoles .
Scientific Research Applications
1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: It can be used as a probe or ligand in biological studies to investigate the function of specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, while the triazole ring can form hydrogen bonds with target proteins . The carbaldehyde group can undergo nucleophilic addition reactions with amino acids in proteins, potentially modifying their function .
Comparison with Similar Compounds
1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-ethyl-4-piperidin-4-yl-piperazine: This compound features a piperazine ring instead of a triazole ring, which can result in different biological activities.
4-(2-Piperidin-1-yl-ethyl)-phenylamine: This compound has a phenylamine group instead of a triazole ring, which can affect its chemical reactivity and applications.
The uniqueness of this compound lies in its combination of a piperidine ring, a triazole ring, and a carbaldehyde group, which provides a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
1-(1-ethylpiperidin-4-yl)triazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-13-5-3-10(4-6-13)14-7-9(8-15)11-12-14/h7-8,10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFQOLZGBWXDDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2C=C(N=N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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